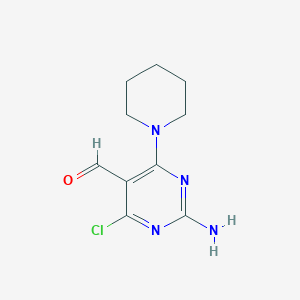

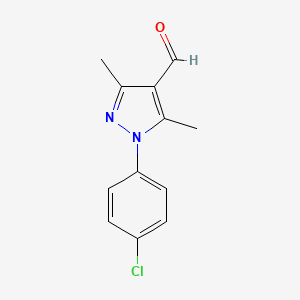

2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde

Vue d'ensemble

Description

2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound that has been used in various scientific research . It is a substrate used in a palladium-catalyzed cyanation with zinc (II) cyanide .

Synthesis Analysis

The synthesis of pyrimidine derivatives, including this compound, often involves the use of organolithium reagents . These reagents are used to perform nucleophilic attacks on pyrimidines, which is highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy . These techniques provide detailed information about the molecular structure and the chemical environment of the atoms within the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, it can undergo catalytic protodeboronation, a process that involves the removal of a boron atom from an organic molecule . This reaction is not well developed and requires a radical approach .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its Infrared (IR) spectrum can provide information about the types of bonds present in the molecule . Its NMR spectrum can provide information about the chemical environment of the atoms within the molecule .Applications De Recherche Scientifique

Hydrogen-Bonded Frameworks and Electronic Structures

Research on similar pyrimidine derivatives has led to the discovery of hydrogen-bonded frameworks and polarized electronic structures. For instance, a study on a related compound, 2-amino-4,6-bis[N-methyl-N-(4-methylphenyl)amino]pyrimidine-5-carbaldehyde, revealed the formation of a three-dimensional framework through hydrogen bonds, showcasing the potential for complex molecular assemblies (Low et al., 2007).

Interaction with Glycine Esters

Another area of interest is the interaction of similar pyrimidine compounds with glycine esters. A study involving 4,6-dichloropyrimidine-5-carbaldehyde, a structurally related compound, demonstrated its reaction with glycine esters, leading to the synthesis of novel derivatives like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This work highlights the compound's versatility in forming biologically relevant structures (Zinchenko et al., 2018).

Synthesis and Reactions

The synthesis and reactions of similar compounds are significant in medicinal chemistry. For example, a study on 2-chloro-1-azaazulene-3-carbaldehyde showed its reaction with piperidine to yield 2-amino-1-azaazulene-3-carbaldehyde. This process included acetylation and methylation reactions, leading to various derivatives with potential biological applications (Abe et al., 1992).

Formylation Processes

Understanding the formylation process of pyrimidine derivatives is another key area. Research on 6-aminouracil and its reaction with Vilsmeier reagent (POCl3 in DMF) to yield 6-amino-2,4-dichloro-5-formylpyrimidine demonstrates the potential for modifying pyrimidine structures for specific applications (Erkin & Krutikov, 2004).

Antimicrobial Activity

Studies have also explored the antimicrobial properties of pyrimidine derivatives. For instance, a study on thiazolopyridines and thiazolopyrido pyrimidines, derived from reactions involving piperidine, showed significant antimicrobial activity. This indicates the potential for developing new antimicrobial agents from pyrimidine-based compounds (El-Maghraby et al., 2002).

Orientations Futures

The future directions for the research and application of 2-Amino-4-chloro-6-(piperidin-1-yl)pyrimidine-5-carbaldehyde could involve further exploration of its therapeutic potentials, given the diverse biological activities exhibited by pyrimidine derivatives . Additionally, further development of the synthesis methods, particularly those involving organolithium reagents, could also be a promising area of research .

Mécanisme D'action

Target of Action

Similar compounds have been known to target enzymes like butyrylcholinesterase (buche) .

Mode of Action

It’s known that similar compounds can undergo aromatic nucleophilic substitution reactions . These reactions involve amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

Biochemical Pathways

Related compounds have been involved in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .

Result of Action

Similar compounds have shown inhibitory activities against buche .

Propriétés

IUPAC Name |

2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4O/c11-8-7(6-16)9(14-10(12)13-8)15-4-2-1-3-5-15/h6H,1-5H2,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNTQTAQGKYJYSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=NC(=N2)N)Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801332202 | |

| Record name | 2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820401 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

865660-47-5 | |

| Record name | 2-amino-4-chloro-6-piperidin-1-ylpyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801332202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methylimidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2962328.png)

![N-(sec-butyl)-5-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2962330.png)

![N-(4-chlorophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2962332.png)

![4-({1-[(2-methylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)-N-(2-phenylethyl)cyclohexane-1-carboxamide](/img/structure/B2962341.png)

![(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2962345.png)

![5-[benzyl(methyl)amino]-4-bromo-2-(4-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B2962351.png)